molecular formula C27H20ClN3O3S2 B12017156 N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 617696-37-4

N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12017156
CAS No.: 617696-37-4
M. Wt: 534.1 g/mol
InChI Key: ASLFYMPUQLAYBI-VHXPQNKSSA-N
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Description

N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the thiazolidinone and indole derivatives through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as an antimicrobial or antifungal agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. The indole moiety can interact with DNA or proteins, potentially leading to anticancer effects.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: is similar to other thiazolidinone and indole derivatives.

Uniqueness:

  • The combination of the thiazolidinone ring and the indole moiety in a single molecule is unique and contributes to its diverse reactivity and potential applications.
  • The presence of the chlorophenyl group adds to its chemical versatility, allowing for further functionalization.

Properties

CAS No.

617696-37-4

Molecular Formula

C27H20ClN3O3S2

Molecular Weight

534.1 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3Z)-3-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H20ClN3O3S2/c1-16-9-11-17(12-10-16)14-31-26(34)24(36-27(31)35)23-20-7-2-3-8-21(20)30(25(23)33)15-22(32)29-19-6-4-5-18(28)13-19/h2-13H,14-15H2,1H3,(H,29,32)/b24-23-

InChI Key

ASLFYMPUQLAYBI-VHXPQNKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)SC2=S

Origin of Product

United States

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